molecular formula C13H10O3S B8324020 2-[p-(2-Thenoyl)phenyl]acetic acid

2-[p-(2-Thenoyl)phenyl]acetic acid

Cat. No.: B8324020
M. Wt: 246.28 g/mol
InChI Key: XPVHNPDPUYZBNJ-UHFFFAOYSA-N
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Description

2-[p-(2-Thenoyl)phenyl]acetic acid is a phenylacetic acid derivative featuring a thiophene carbonyl (thenoyl) group at the para position of the phenyl ring.

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

2-[4-(thiophene-2-carbonyl)phenyl]acetic acid

InChI

InChI=1S/C13H10O3S/c14-12(15)8-9-3-5-10(6-4-9)13(16)11-2-1-7-17-11/h1-7H,8H2,(H,14,15)

InChI Key

XPVHNPDPUYZBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Suprofen (2-[4-(2-Thienylcarbonyl)phenyl]propanoic acid)
  • Structure: Propanoic acid chain instead of acetic acid, with a thiophene carbonyl group .
  • Pharmacology: A non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes. The propanoic acid chain may enhance bioavailability compared to acetic acid derivatives.
  • Molecular Weight : 260.307 g/mol (C₁₄H₁₂O₃S) .
2-[2-(4-Chlorophenoxy)phenyl]acetic Acid
  • Structure: Chlorophenoxy substituent introduces electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound .
  • Physical Properties : Boiling point = 397.7°C, melting point = 120–122°C, and density = 1.317 g/cm³, indicating high thermal stability .
3,4,5-Triphenylphenylacetic Acid Derivatives
  • Structure : Bulky aromatic substituents at the 3,4,5-positions of the phenyl ring .
  • Synthesis Challenges : Poor solubility in polar media due to extensive aromaticity, complicating purification and reaction efficiency .
Diphenylglycolic Acid (Benzilic Acid)
  • Structure : Two phenyl groups and a hydroxyl group, enabling hydrogen bonding .
  • Applications : Used in organic synthesis and as a starting material for pharmaceuticals .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-[p-(2-Thenoyl)phenyl]acetic acid* C₁₃H₁₀O₃S ~254.28 N/A Thiophene enhances π-π interactions
Suprofen C₁₄H₁₂O₃S 260.307 N/A Propanoic acid improves solubility
2-[2-(4-Chlorophenoxy)phenyl]acetic acid C₁₄H₁₁ClO₃ 262.688 120–122 High thermal stability
3,4,5-Triphenylphenylacetic acid C₂₆H₂₀O₂ 364.44 N/A Poor polar solubility

*Estimated based on structural analogs.

Solubility and Stability

  • Thenoyl vs. Phenyl Groups: The thiophene ring in the target compound may enhance solubility in aprotic solvents compared to purely phenyl-substituted analogs (e.g., 3,4,5-triphenyl derivatives) .
  • Stability: Thiophene rings resist hydrolysis but may undergo electrophilic substitution, whereas chlorophenoxy groups (as in ) are susceptible to nucleophilic attack .

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